Journal Name:Journal of Environmental Monitoring
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Front cover
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/B602652B
The first page of this article is displayed as the abstract.
Detail
Environmental use of diffusive samplers: evaluation of reliable diffusive uptake rates for benzene, toluene and xylene
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807686C
The measurement of workplace air quality is a key part of an exposure assessment in relation to legislative requirements such as, for Europe, the Chemical Agents Directive (98/24/EC). 1 For volatile organic compounds (VOCs), diffusive sampling methods based on a thermally desorbable tube design 2 have been used by the Health and Safety Laboratory (HSL) for many years as the primary measurement technique and the procedure is well established in Health and Safety Executive (HSE) 3 and international 4 standards. The assessment of outdoor air quality is just as important. Research at HSL, 5 and corroborated elsewhere, 6-14 has demonstrated that tube-type thermally desorbable diffusive samplers, such as the Perkin-Elmer sampler, can be used effectively for monitoring VOCs, particularly benzene, toluene and xylene, in outdoor air. These pollutants arise primarily from vehicle exhaust, and so are of greater concern in the urban environment. Of the three, benzene is the most emotive, because of its carcinogenic potential. In most European states, these three pollutants are measured by fixed monitoring stations. However, diffusive sampling can be implemented at a fraction of the cost of fixed monitoring stations, and can cover a larger number of typical sites. Moreover, they give long-term averages, which are more consistent with the proposed European limit value which is likely to be set on a yearly basis. Diffusive sampling can also be used for monitoring indoor air quality, 15 where VOCs are implicated, along with formaldehyde and many other factors, in ‘sick building syndrome’. There is no consensus, as yet, as to whether ‘total VOCs’ (however they are defined) or specific individual VOCs are to blame, nor have any firm limit values (LVs) been set. However, measurements in identified sick buildings are about two orders of magnitude below workplace LVs. Usually, such concentrations are measured in relation to outside air, which is considered relatively innocuous. The concentration range of interest for indoor air is, therefore, well within the capability of diffusive samplers, which, for ambient air, can measure two further orders of magnitude lower. This is done by the simple expedient of exposing the samplers for a longer time: typically, samplers are exposed for a few hours for workplace measurements, a few days for indoor air and a few weeks for outdoor air. It is well known, however, that the diffusive uptake rate of samplers can be dependent both on the time of exposure and the concentration to be measured. 16 This is particularly the case for tube-type samplers with sorbents designed for thermal desorption. Uptake rates for workplace applications (i.e., for exposures in the 1-100 ppm range for 1-8 h) have been published 3 for a wide range of VOCs. A shorter list for environmental applications (i.e., for exposures in the 1-10 ppb range for 1-4 weeks) has also been published, 17 but from a limited number of sources. Tables 1-3 document known data for three commonly measured environmental pollutants: benzene, toluene and xylene (not distinguishing between isomers). These data demonstrate good agreement between the independent estimates of uptake rate, bearing in mind that the practical uptake rates will be influenced by the experimental conditions of temperature and concentration. The magnitude of this error can be estimated from the mean of the standard deviations, which is about 10%. In most cases, ambient uptake rates have been determined at concentrations typical of urban background levels, i.e., a few μg m –3 of benzene, toluene or xylene. Rates have been determined either (NMI 1 and BRE) in the laboratory with test atmospheres themselves checked with an independent method (usually a pumped sorbent tube) or (other data) directly against one or more samplers of an independent method under field conditions. The BRE data give uptake rates for indoor air, where the total VOC concentration level of the generated test atmosphere was 2 mg m –3 , which is typical of the mean 4 week concentrations found in urban homes after recent painting and decorating activities.
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Characterisation of a Hg(II) ion optrode based on Nafion®-1-(2-thiazolylazo)-2-naphthol composite thin films
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807607C
An optrode for Hg 2+ ions based on a Nafion-1-(2-thiazolylazo)-2-naphtol (TAN) composite thin film has been developed. This optrode has a wide linear response range of 1-75 μM (pH 6) of Hg 2+ ions with a limit of detection of 0.05 μM (10 μg l –1 ), which is sufficiently adequate for many environmental monitoring applications. The reflectance signal response shows a close correlation with the theoretical model derived. The response time of the optrode thin film was within 5-7 min to reach 95% of the final signal, depending on the concentration of Hg 2+ ions. The selectivity of optrode to Hg 2+ ions in phosphate buffer is good, with Co 2+ and Ni 2+ ions as the main interferences.
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Increasing utilisation efficiency of ferric chloride etchant in industrial photochemical machining
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A808158A
The environmental effects of photochemical machining (PCM) can be appreciable in view of the nature of the industry whereby various chemicals are used in the preparation and cleaning of metal surfaces, photographic processing of phototooling, coating and selective removal (development) of photoresists, etching through apertures in the resist stencils and stripping of resist after etching. This paper concerns the environmental impact of ferric chloride, the most commonly used etchant in PCM, and is believed to be the first quantitative analysis for the PCM industry. The findings showed that more than half of the PCM companies used regeneration of ferric chloride etchant and 76.3% of companies were prepared to use a more environment-friendly regeneration system at a higher overall cost. Regarding ferric chloride consumption, it was found that the performance of companies varies greatly: companies using regeneration were, on average, nearly seven times (340.8% compared with 51.1%) more efficient than those that do not regenerate, and the most efficient company used 135 times less etchant than the least efficient company. The findings of this study and the analysis carried out can be used by PCM companies as a benchmark in assessing their environmental performance with respect to etchant consumption efficiency.
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Quality assurance in measuring the elemental composition of the alga Fucus vesiculosus
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807363E
Algae are increasingly used for the purpose of environmental biomonitoring, for instance in the long-term program of the Federal Environmental Specimen Bank of Germany. Therefore, for the studies presented here, freeze-dried samples of Fucus vesiculosus collected from the North Sea shores were analyzed for a broad range of elements by instrumental neutron activation analysis (INAA), while inductively coupled plasma atomic emission spectrometry (ICP-AES) and mass spectrometry (ICP-MS) were carried out on digests. The entire analytical procedures, including field sampling, cleaning of material, sample handling, determination of blanks and instrumental parameters, are described. Certified reference materials analyzed in parallel with real samples and intermethod comparisons were used for assuring the accuracy of the analytical data. Reproducibility of INAA measurements was between 4 and 6% depending on the element considered. Possible sources of uncertainty and variation of the contaminant origins are discussed. Boundary conditions for the performance of algae sampling within environmental monitoring programs and the application of this marine bioindicator for the purpose of controlling time-dependent and local differences in element patterns are presented.
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An approach to the assessment of the quality of environmental monitoring data
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A806978F
This paper reports an approach to the assessment of the validity of environmental monitoring data-a ‘data filter’. The strategy has been developed through the UK National Marine Analytical Quality Control (AQC) Scheme for application to data collected for the UK National Marine Monitoring Plan, although the principles described are applicable more widely. The proposed data filter is divided into three components: Part A, ‘QA/QC’-an assessment of the laboratory's practices in Quality Assurance/Quality Control; Part B, ‘fitness for purpose’-an evaluation of the standard of accuracy that can be demonstrated by activities in (A), in relation to the intended application of the data; and Part C, the overall assessment on which data will be accepted as usable or rejected as being of suspect quality. A pilot application of the proposed approach is reported. The approach described in this paper is intended to formalise the assessment of environmental monitoring data for fitness for a chosen purpose. The issues important to fitness for purpose are discussed and assigned a relative priority order on which to judge the reliability/usefulness of monitoring data.
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Collaborative study to improve the quality control of rare earth element determinations in environmental matrices
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807381C
In order to control the quality of rare earth determinations in environmental matrices, the Standards, Measurements and Testing Programme (formerly Community Bureau of Reference, BCR) of the European Commission has started a project, the final aim of which is to certify four types of matrices (tuna muscle, mussel tissue, aquatic plant and estuarine sediment) for their contents of a range of rare earth elements (Sc, Y and the lanthanides: La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb and Lu). The elements U and Th were added to the study. The first part of this project consisted of an interlaboratory study which aimed to test the feasibility of preparation of environmental reference materials and to detect and remove most of the pitfalls observed in rare earth determinations. This paper presents the preparation of the four matrices for the intercomparison study and for the candidate reference material. The main results are presented of the interlaboratory study that was carried out prior to the certification campaign. This collaborative trial is the first attempt ever carried out at this scale to evaluate the state-of-the-art of rare earth determinations in the environment. Its impact on the improvement of chemical measurements will have positive effects on the comparibility of data necessary for environmental monitoring.
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A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A808282K
The analytical techniques used for the determination of butyltin compounds in biological tissues are generally based on a succession of steps (e.g., extraction, derivatization, separation, detection) which are all prone to systematic errors. An interlaboratory programme performed at the EU level and based on a stepwise approach has enabled one to identify and remove most of these errors and to improve considerably the state of the art so that certification of a mussel reference material has been made possible. This paper describes the preparation of this mussel reference material containing monobutyltin (MBT), dibutyltin (DBT) and tributyltin (TBT), the homogeneity and stability studies and the analytical work performed for the certification of the contents of MBT [Sn(C 4 H 9 ) 3+ ], DBT [Sn(C 4 H 9 ) 2 2+ ] and TBT [Sn(C 4 H 9 ) 3 + ]. The results obtained by a group of expert EU laboratories are discussed along with the methods used to certify the mass fractions (based on dry mass) of monobutyltin (1.50±0.28 mg kg –1 as MBT cations), dibutyltin (1.54±0.12 mg kg –1 as DBT cations) and tributyltin (2.20±0.19 mg kg –1 as TBT cations). The paper also describes an attempt to certify the content of triphenyltin in this material which, although reasonable agreement was found among the participants' results, failed owing to the instability of this compound. This new material will be of great support to ensure the quality control of butyltin determination in shellfish, as carried out in environmental monitoring programmes.
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Survey of environmental complex systems: pattern recognition of physicochemical data describing coastal water quality in the Gulf of Trieste
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807528J
A data set reporting temperature, salinity, dissolved oxygen, nitrogen as ammonia, nitrite and nitrate, silicate, chlorophyll a and phaeopigment values, determined in seawaters sampled during two years with a monthly frequency in 16 stations in the Gulf of Trieste, and at different depths of the water column, has been studied. In order to find synthetic descriptors useful for following the spatial and temporal variations of biogeochemical phenomena occurring in the considered ecosystem, the data set has been factorized using principal component analysis. A graphical display of scores, by means of boxplots and biplots, helped in the interpretation of the data set. The first factor conditioning the system is related to the input of freshwater from the estuary of the Isonzo River and to the stratification of the seawater (thermohaline discontinuity), while the second and third components describe interactions between biological activity, nutrients and physicochemical parameters; typical spring and autumn phytoplankton blooms were identified, in addition to an exceptional winter bloom conditioned by anomalous meteorological/climatic conditions. The fourth principal component explains the reducing activity of seawaters, which often increases when the decomposition of organic matter is relevant. The simple linear model proposed, and the related graphs, are shown to be useful tools for monitoring the main features of such a complex dynamic environmental system. The outlined approach to the considered complex data structure presents in a cognitive easy way (graphical outputs) the significant variations of the data, and allows for a detailed interpretation of the results of the monitoring campaign. Temporal and spatial effects are outlined, as well as those related to the depth in the water column.
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The extraction of aged polycyclic aromatic hydrocarbon (PAH) residues from a clay soil using sonication and a Soxhlet procedure: a comparative study
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807307D
A sonication method was compared with Soxhlet extraction for recovering polycyclic aromatic hydrocarbons (PAH) from a clay soil that had been contaminated with tar materials for several decades. Using sonication over an 8 h extraction period, maximum extraction of the 16 US EPA priority PAH was obtained with dichloromethane (DCM)-acetone (1+1). The same procedure using hexane-acetone (1+1) recovered 86% of that obtained using DCM-acetone (1+1). PAH recovery was dependent on time of extraction up to a period of 8 h. The sonication procedure showed that individual PAH are extracted at differing rates depending on the number of fused rings in the molecule. Soxhlet extraction [with DCM-acetone (1+1)] over an 8 h period recovered 95% of the PAH removed by the sonication procedure using DCM-acetone (1+1), indicating that rigorous sonication can achieve PAH recoveries similar to those obtained by Soxhlet extraction. The lower recovery with the Soxhlet extraction was explained by the observed losses of the volatile PAH components after 1-4 h of extraction. The type of solvent used, the length of time of extraction and extraction method influenced the quantification of PAH in the soil. Therefore, the study has implications for PAH analyses in soils and sediments, and particularly for contaminated site assessments where the data from commercial laboratories are being used. The study emphasizes the importance of establishing (and being consistent in the application of) a vigorous extraction, particularly for commercial laboratories that handle samples of soil in batches (at different times) from a single site investigation or remediation process. The strong binding of PAH to soil, forming aged residues, has significant implications for extraction efficiency. This paper illustrates the problem of the underestimation of PAH using the US EPA method 3550, specifically where a surrogate spike is routinely employed and the efficiency of the extraction procedure for aged residues is unknown. The implications of this study for environmental monitoring, particularly where numerous batches of samples from a single site assessment or remediation program are submitted to commercial laboratories, is that it would be advisable for these laboratories to check their existing method's extraction efficiencies by conducting a time course sonication extraction on their particular soil to determine the optimum extraction time.
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Improvement of the BCR three step sequential extraction procedure prior to the certification of new sediment and soil reference materials
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807854H
The Standards, Measurements and Testing Programme (formerly BCR) of the European Commission proposed a three-step sequential extraction procedure for sediment analysis, following extensive expert consultations and two interlaboratory studies. This scheme was recently used to certify the extractable trace element contents of a sediment reference material (CRM 601). Although this procedure offers a means to ensure the comparability of data in this field, some difficulties concerning the interlaboratory reproducibility still remain, and a new project is currently being conducted to determine the causes of poor reproducibility in the extraction scheme. The final objective of the project is the certification of new sediment and soil reference materials for their extractable contents of Cd, Cr, Cu, Ni, Pb and Zn. This paper presents the results of a small-scale interlaboratory study, which aimed to test a revised version of the extraction schemes by comparing the original and the modified protocols using the CRM 601 sample. This work offers an improvement to the BCR sequential extraction procedure through intercomparison exercises. This improved procedure will allow the obtaining of CRMs to validate analytical data in the analysis of soils and sediments, and it will also facilitate comparability of data in the European Union.
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Selection and evaluation of sequential extraction procedures for the determination of phosphorus forms in lake sediment
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807778I
In order to achieve comparable measurements in the determination of phosphate forms in freshwater sediments, the Standards, Measurements and Testing Programme (formerly BCR) of the European Commission has launched a project the first step of which was to select and evaluate collaboratively existing extraction procedures. This was carried out through expert consultations and a literature survey, and was followed by the organisation of a first interlaboratory study for the evaluation of four sequential extraction schemes, one of which was selected as the most promising method for achieving comparability. This scheme, a modified version of the Williams protocol, was further tested in a second interlaboratory study. The so-called SMT extraction scheme seems promising and will provide, in the near future, a valuable tool for water managers in the field of lake restoration. It will be particularly helpful in estimating the stock of P potentially available, hence the risk of eutrophication due to internal P release.
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Evaluation of two adsorbents for diffusive sampling and thermal desorption-gas chromatographic analysis of monoterpenes in air
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807657J
Tube type samplers with two different adsorbents, Chromosorb 106 and Tenax TA, were evaluated by laboratory experiments and field tests for simultaneous diffusive sampling of α-pinene, β-pinene and Δ 3 -carene and subsequent thermal desorption-gas chromatographic analysis. No statistically significant effects of exposure time, concentrations of monoterpenes or relative humidity were found for samplers with Chromosorb 106 when running a factorial design, with the exception of the adsorption of Δ 3 -carene, for which some weak effects were noted. Samplers with Tenax TA were affected by the sampling time as well as the concentration for all terpenes, with a strong interaction effect between these two factors. The terpenes showed good storage stability on both adsorbents. No effect of back-diffusion was noted when using Chromosorb 106, while Tenax TA showed some back-diffusion effects. The uptake rates, in ml min –1 , for the terpenes on Chromosorb 106 were 0.36 for α-pinene, 0.36 for β-pinene and 0.40 for Δ 3 -carene. The corresponding average values on Tenax TA were 0.30 for α-pinene, 0.32 for β-pinene and 0.38 for Δ 3 -carene. The field validation proved that diffusive sampling on Chromosorb 106 agreed well with pumped sampling on charcoal for stationary samples, while the personal samples indicated a discrepancy of 25% between Chromosorb 106 and charcoal samples. Tenax TA generally gave lower results than Chromosorb 106 in all field samples. Samplers packed with Chromosorb 106 could be used to monitor terpene levels in workplaces such as sawmills. The major advantages with this method are the sampling procedure, which is simple to perform compared to other techniques, the easily automated analysis procedure and the possibility to reuse the samplers.
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A diffusive sampling device for the determination of formaldehyde in air using N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) as reagent
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807631F
A new method utilizing the diffusive sampling of formaldehyde in air has been developed. Formaldehyde is sampled with the use of a glass fiber filter impregnated with N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) and phosphoric acid. The formaldehyde hydrazone formed is desorbed from the filter with acetonitrile and determined by high-performance liquid chromatography (HPLC) with UV/visible detection at 474 nm. The sampling rate was determined to be 24.7 mL min –1 with a relative standard deviation of 7% for 48 experiments. The measured sampling rates were not dependent on the formaldehyde concentration (0.1-1.0 mg m –3 ), sampling time (15-482 min) or relative humidity (20-85%). The detection limit was 70 μg m –3 for a 15 min sampling period and 2 μg m –3 for an 8 h sampling period.
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Determination of Ni(CO)4, Fe(CO)5, Mo(CO)6, and W(CO)6 in sewage gas by using cryotrapping gas chromatography inductively coupled plasma mass spectrometry
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807277I
Evidence for the occurrence of Ni(CO) 4 in addition to Mo(CO) 6 and W(CO) 6 in fermentation gases from a municipal sewage treatment plant is presented for the first time. The gases were sampled at the top of the sewage sludge digester using Tedlar bags, and were analysed using cryotrapping followed by gas chromatography coupled with inductively coupled mass spectrometry (GC-ICP-MS). The use of an ICP-MS as an element-specific detector gives sufficiently low detection limits for metals and was coupled to a packed column gas chromatograph. This method provides information about the speciation of volatile transition metals in contrast to previously used methods for the determination of Ni(CO) 4 in gas samples. The element-specific detection of three different isotopes (m/z 58, 60, 62) and the correspondence of the samples' retention times with those of the standard provided convincing evidence that Ni(CO) 4 is present in the fermentation gas. The concentrations found were in the sub-ppb level, which is at least one order of magnitude lower than the threshold level of 1 ppb (v/v). In addition, Mo(CO) 6 and W(CO) 6 were also measured in the sub-ppb range in contrast to the absence of Fe(CO) 5 . The stabilities of Ni(CO) 4 , Fe(CO) 5 , and Mo(CO) 6 were tested in a carbon monoxide atmosphere. In the presence of distilled water, the following order of stability was found after 11 weeks: Fe(CO) 5 <Ni(CO) 4 <Mo(CO) 6 . In the presence of an aqueous solution containing nickel, molybdenum, tungsten and iron, however, only Fe(CO) 5 was significantly decomposed (<0.3% recovery); Ni(CO) 4 and Mo(CO) 6 were stable after 11 weeks. No W(CO) 6 was formed. The low stability of Fe(CO) 5 in the presence of water could be the reason why no volatile iron compound was found in sewage gas. This study showed that GC-ICP-MS can be employed to identify species-specific traces of metal carbonyls in process gases such as sewage gas.
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Development of an international standard for the determination of metals and metalloids in workplace air using ICP-AES: evaluation of sample dissolution procedures through an interlaboratory trial
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807526C
Inductively coupled plasma atomic emission spectrometry (ICP-AES) is rapidly overtaking atomic absorption spectrometry (AAS) as the method of choice for the determination of toxic metals in workplace air. However, the few ICP-AES methods that have been published are not well characterised in terms of the effectiveness of the sample dissolution procedures described and their validation status. The International Standards Organization (ISO) is currently engaged in developing ISO 15202, which will describe a generic method for the determination of metals and metalloids in airborne particulate matter by ICP-AES. One part of the proposed standard deals with dissolution procedures. The ISO work has been supported by a project carried out in the authors' laboratory to identify, develop and validate sample dissolution procedures for inclusion in the proposed standard. This paper describes an interlaboratory comparison carried out to assess the performance of selected procedures using samples of airborne particulate matter collected on filters with a multiport sampler. Five dissolution procedures were tested. These included an ultrasonic agitation procedure, two hot-plate procedures (based upon NIOSH 7300 and OSHA ID 125G) and two microwave-assisted procedures (based upon EPA 3052). It was shown that the dissolution procedures selected for use in the trial and used internally at HSL generally gave equivalent performance. As expected, a wider spread of results was obtained by participants in the trial. More specifically, there exists some reservation regarding the ability of the ultrasonic and hot-plate procedures to attack fully on a consistent basis some resistant materials, e.g., chromium containing particulate matter. Above all, the trial demonstrated the usefulness of microwave-assisted dissolution procedures in a modern laboratory.
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Characterisation of workers' exposure in a Russian nickel refinery
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A807771A
In support of a feasibility study of reproductive and developmental health among females employed in the Monchegorsk (Russia) nickel refinery, personal exposure and biological monitoring assessments were conducted. The inhalable aerosol fraction was measured and characterised by chemical speciation and particle-size distribution measurements. Unexpected findings were that: (i), pyrometallurgical working environments had significant levels of water-soluble nickel; (ii), significant exposure to cobalt occurred for the nickel workers; (iii), particles of size corresponding to the thoracic and respirable fractions appeared to be virtually absent in most of the areas surveyed. The water-soluble fraction is judged to be primarily responsible for the observed urinary nickel and cobalt concentrations. It is concluded relative to current international occupational-exposure limits for nickel in air, and because of the high nickel concentrations observed in urine, that the Monchegorsk nickel workers are heavily exposed. The implication of this finding for follow-up epidemiological work is alluded to.
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Relevance of reactivity determinants to exposure assessment and biological monitoring of the elements
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A808849G
The first page of this article is displayed as the abstract.
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Effect of freezing on the length of the penis in Nucella lapillus (L.)
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A809806I
When quantifying imposex in Nucella lapillus, two indices are used: the Vas Deferens Sequence Index (VDSI) and the Relative Penis Size Index (RPSI). Freezing and thawing increase the length of the penis in both male and female Nucella lapillus. In the population studied, this had no significant effect on the RPSI, but was potentially an important source of additional variance in the estimation of the mean penis length.
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Stability and storage problems in organotin speciation in environmental samples
Journal of Environmental Monitoring ( IF 0 ) Pub Date : , DOI: 10.1039/A808043G
The stability of both tributyltin (TBT) and triphenyltin (TPT) in water, sediment, oysters and cockles was studied over a period of 18 months using several storage conditions. Butyltins were stable in unacidified sea-water stored in polycarbonate bottles in the dark at 4 °C for 7 months, but half of the TBT concentration was lost after 540 d. A comparable preservation time was achieved for butyltins stored on C 18 cartridges at room temperature. However, phenyltins extracted from sea-water were stable for only 60 d stored on cartridges and even more pronounced losses (about 90% after 540 d) occurred when they were stored in either polycarbonate or Pyrex glass bottles. Losses of organotins were observed in sediments after air drying and pasteurization treatments using a freeze-dried sediment as a comparator, whereas both butyltin and phenyltin species remained stable in sediments stored at –20 °C for the 18 months tested, irrespective of the treatment used for stabilization. Air drying followed by pasteurization was shown to be superior to other treatments for the stabilization of organotin compounds in sediments stored at higher temperatures, but 30% of TBT was lost after 540 d at 25 °C. Finally, butyltins were stable in both frozen cockles and oysters in the dark over a 7 month period and in freeze-dried samples stored at 4 °C for 5 months, but TBT losses of about 70% were observed after 540 d.
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